Barbiturate(1-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

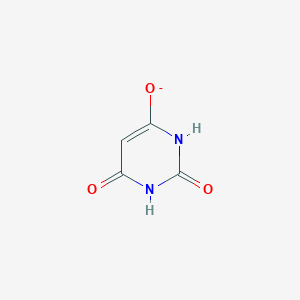

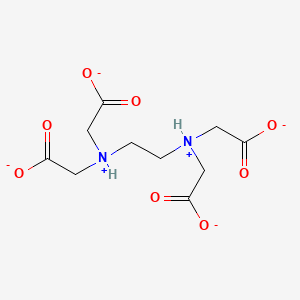

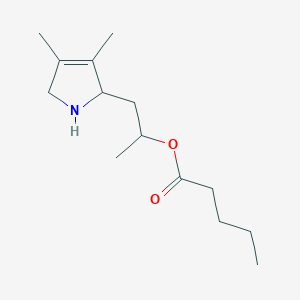

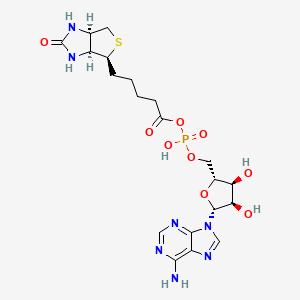

Barbiturate(1-) is an organic anion obtained by removal of one of the methylene protons from barbituric acid. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a barbituric acid.

Scientific Research Applications

GABAA Receptor and Molecular Aspects

Barbiturates act primarily on the gamma-aminobutyric acid A (GABAA) receptor, playing a pivotal role in tolerance to and dependence on barbiturates. This minireview focuses on the molecular and cellular aspects of barbiturate action and possible mechanisms contributing to barbiturate tolerance/dependence (Ito, Suzuki, Wellman, & Ho, 1996).

Barbiturate Coma in Severe Hemispheric Stroke

Barbiturates are used clinically to control elevated intracranial pressure (ICP), particularly in severe middle cerebral artery or hemispheric infarction. This study investigates high-dose barbiturate therapy's effect on ICP and outcomes in patients with severe brain edema after such infarctions (Schwab, Spranger, Schwarz, & Hacke, 1997).

Neurosurgery and Intensive Care

High-dose barbiturate therapy's uses in neurosurgery and intensive care were assessed through a survey of experimental investigations and review of clinical experiences. This encompasses the application of barbiturates in various neurosurgical and intensive care scenarios (Piatt & Schiff, 1984).

Mechanism of Action in Epilepsy Treatment

Barbiturates, notably phenobarbital, have been used in epilepsy treatment for over a century. They primarily act by potentiating γ-aminobutyric acid (GABA) on GABAA receptors. This paper details the evolution of theories regarding barbiturates' mechanism of action in treating epilepsy (Löscher & Rogawski, 2012).

Mitochondrial Depolarization and Neuronal Death

Barbiturates, while used as anesthetics and anticonvulsants, may inhibit mitochondrial respiration. This research examines the effect of barbiturates on neuronal mitochondria and their amplification of NMDA-induced neuron death and mitochondrial depolarization (Anderson et al., 2002).

Clinical Use in Neurological Disorders

Barbiturates retain importance in clinical neurological practice as both diagnostic and therapeutic drugs. Their primary mechanism is to increase inhibition through the GABA system, with applications in anticonvulsant effects and anaesthetic properties (Smith & Riskin, 1991).

Inhibition of Calcineurin/Calmodulin Complex

Barbiturates' therapeutic use is linked to increased infection rates due to immunosuppression. This study shows that barbiturates inhibit the nuclear factor of activated T cells (NFAT) in T lymphocytes, proposing a novel mechanism of direct inhibition of the calcineurin/calmodulin complex (Humar et al., 2004).

properties

Product Name |

Barbiturate(1-) |

|---|---|

Molecular Formula |

C4H3N2O3- |

Molecular Weight |

127.08 g/mol |

IUPAC Name |

2,4-dioxo-1H-pyrimidin-6-olate |

InChI |

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9)/p-1 |

InChI Key |

GWEJPUMJAQFCBN-UHFFFAOYSA-M |

SMILES |

C1=C(NC(=O)NC1=O)[O-] |

Canonical SMILES |

C1=C(NC(=O)NC1=O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5'-Adenosyl)(methyl)sulfonio]-2-oxobutanoate](/img/structure/B1237993.png)